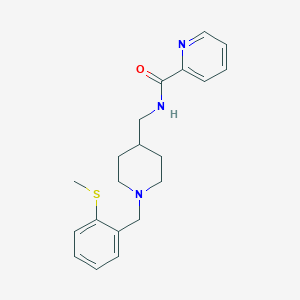![molecular formula C16H14ClN3O2 B2726897 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 956440-76-9](/img/structure/B2726897.png)
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with Quinoline: The pyrazole derivative is then coupled with a quinoline precursor.
Carboxylation: The final step involves introducing the carboxylic acid group to the quinoline ring, which can be achieved through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors where the above reactions are carried out under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.
Scientific Research Applications
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an inhibitor of protein kinases, which are targets for cancer therapy.
Biology: It can be used in studies related to enzyme inhibition and signal transduction pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Quinoline-4-carboxylic acid: Another related compound with a quinoline core.
Pyrazole-3-carboxylic acid: A similar compound with a pyrazole ring and a carboxylic acid group.
Uniqueness
2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQAHYMOUVCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2726818.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2726819.png)
![1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2726820.png)
![2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B2726821.png)
![5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2726823.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2726825.png)
![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)

![1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2726831.png)


